2-(methylsulfanyl)-N-(1-propyl-1H-pyrazol-5-yl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-(2-propylpyrazol-3-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-3-9-17-11(6-8-15-17)16-12(18)10-5-4-7-14-13(10)19-2/h4-8H,3,9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNGACMUUHTFNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)NC(=O)C2=C(N=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-(1-propyl-1H-pyrazol-5-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, various functional groups can be introduced through electrophilic or nucleophilic substitution reactions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then coupled to the pyridine ring using cross-coupling reactions such as Suzuki or Heck coupling.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via thiolation reactions, often using reagents like methylthiol or dimethyl disulfide.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions, typically using amine and carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-(1-propyl-1H-pyrazol-5-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyridine and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions or cellular processes.
Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-(1-propyl-1H-pyrazol-5-yl)pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 2-(methylsulfanyl)-N-(1-propyl-1H-pyrazol-5-yl)pyridine-3-carboxamide | C₁₄H₁₇N₃OS | 291.37 | Methylsulfanyl (S–CH₃), pyridine-3-carboxamide, 1-propyl-pyrazole | 1428119-29-2 |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | C₁₂H₉ClF₃N₂OS | 324.72 | 3-Chlorophenylsulfanyl (S–C₆H₄Cl), trifluoromethyl (CF₃), carbaldehyde (CHO) | Not provided |
Key Observations:
Sulfur-Containing Groups : Both compounds feature sulfur-based substituents (methylsulfanyl vs. chlorophenylsulfanyl). The latter introduces aromaticity and electron-withdrawing effects via the chlorine atom, which may enhance electrophilic reactivity compared to the simpler methylsulfanyl group .
Heterocyclic Cores : The target compound uses a pyridine-pyrazole dual heterocycle, while the comparator employs a pyrazole-carbaldehyde system. The pyridine ring in the former may improve π-π stacking interactions in biological targets, whereas the carbaldehyde group in the latter offers a reactive site for further derivatization .
In contrast, the trifluoromethyl group in the comparator improves metabolic stability and electronegativity .
Biological Activity
2-(methylsulfanyl)-N-(1-propyl-1H-pyrazol-5-yl)pyridine-3-carboxamide is a synthetic compound that belongs to the class of pyridine carboxamides. Its unique structure, characterized by a pyridine ring, a pyrazole moiety, and a methylsulfanyl group, suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A pyridine ring
- A pyrazole moiety
- A methylsulfanyl group
The biological activity of this compound may involve interaction with various molecular targets, including enzymes and receptors. The presence of the methylsulfanyl group can enhance the lipophilicity and bioavailability, potentially allowing for better interaction with biological membranes.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Pyrazole derivatives have shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) with IC50 values ranging from 0.01 µM to 42.30 µM .
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties are supported by studies on related pyrazole compounds that have demonstrated efficacy in reducing inflammation in animal models .
Antimicrobial Activity
Similar compounds have also been evaluated for their antimicrobial properties. For example, certain pyrazole derivatives showed significant inhibition against bacterial strains such as E. coli and Bacillus subtilis, indicating that this compound may possess similar activities .
Research Findings and Case Studies
The following table summarizes key findings related to the biological activity of pyrazole derivatives, including those similar to our compound:
| Compound Name | Target Cell Line | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| Compound 3 | MCF7 | 3.79 | Anticancer |
| Compound 6 | A549 | 0.39 | Antitumor |
| Compound 22 | NCI-H460 | 0.01 | Anticancer |
| Compound 4b | MTB strain | 6.25 | Antimicrobial |
Q & A
Advanced Research Question
- Molecular Docking : Identify binding poses in target proteins (e.g., COX-2, EGFR) using AutoDock or Schrödinger .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50 ns trajectories) to assess stability and key residues (e.g., hydrogen bonds with Arg106 in COX-2) .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) for virtual screening of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
